



## Application Notes and Protocols: [11C]-(+)-PHNO PET Imaging with BP14979

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

[11C]-(+)-PHNO is a positron emission tomography (PET) radioligand with a preference for the dopamine D3 receptor over the D2 receptor, making it a valuable tool for in vivo imaging of these receptors in the human brain.[1][2][3] As an agonist radiotracer, [11C]-(+)-PHNO is particularly sensitive to the high-affinity state of D2/D3 receptors.[1][4] This characteristic makes it well-suited for studying the pathophysiology of neuropsychiatric and neurological disorders where dopamine signaling is implicated, as well as for assessing the target engagement of novel therapeutics.[5][6]

**BP14979** is a novel dopamine D3 receptor partial agonist that has been investigated for its potential in treating substance use disorders.[7][8] Understanding the in vivo binding characteristics of **BP14979** to D2 and D3 receptors is crucial for dose-finding studies and for elucidating its mechanism of action. [11C]-(+)-PHNO PET imaging offers a non-invasive method to quantify the occupancy of D2 and D3 receptors by **BP14979** in the living human brain.[7][8]

These application notes provide a comprehensive overview and detailed protocols for conducting [11C]-(+)-PHNO PET imaging studies to assess the receptor occupancy of **BP14979**.



## **Quantitative Data Summary**

The following tables summarize the dose-dependent occupancy of dopamine D2 and D3 receptors by **BP14979** as measured by [11C]-(+)-PHNO PET. The data is derived from a study in healthy human participants.[7]

Table 1: Dopamine D3 Receptor Occupancy by Single Doses of BP14979

| BP14979 Dose (mg) | Time of PET Scan Post- Mean D3 Receptor Dose (hours) Occupancy (%) |                          |  |
|-------------------|--------------------------------------------------------------------|--------------------------|--|
| 1                 | 1                                                                  | Not specified            |  |
| 3                 | 1                                                                  | Significant              |  |
| 10                | 1                                                                  | Significant              |  |
| 30                | 1                                                                  | Significant              |  |
| Not specified     | 12                                                                 | Higher than D2 occupancy |  |
| Not specified     | 24                                                                 | Higher than D2 occupancy |  |

Table 2: Dopamine D2 Receptor Occupancy by Single Doses of BP14979

| BP14979 Dose (mg) | Time of PET Scan Post-<br>Dose (hours) | Mean D2 Receptor<br>Occupancy (%) |  |
|-------------------|----------------------------------------|-----------------------------------|--|
| 1                 | 1                                      | Not significant                   |  |
| 3                 | 1                                      | Not significant                   |  |
| 10                | 1                                      | Significant                       |  |
| 30                | 1                                      | Significant                       |  |

Table 3: Dopamine D3 and D2 Receptor Occupancy after Sub-chronic Dosing of **BP14979** (B.I.D. Administration)



| BP14979 Dose (mg,<br>B.I.D.) | Time of PET Scan<br>Post-Last Dose<br>(hours) | Receptor | Mean Occupancy<br>(%) |
|------------------------------|-----------------------------------------------|----------|-----------------------|
| 10                           | 12                                            | D3       | Greater than D2       |
| 15                           | 12                                            | D3       | Greater than D2       |
| 10                           | 12                                            | D2       | Significant           |
| 15                           | 12                                            | D2       | Significant           |

Note: "Significant" indicates a statistically significant decrease in [11C]-(+)-PHNO binding compared to baseline. B.I.D. refers to twice-daily administration.[7]

# Signaling Pathways and Experimental Workflow Dopamine D2/D3 Receptor Signaling





Click to download full resolution via product page

Caption: Dopamine D2/D3 receptor signaling pathway.

# Experimental Workflow for a [11C]-(+)-PHNO PET Occupancy Study





Click to download full resolution via product page

Caption: Experimental workflow for a **BP14979** occupancy study.



## **Experimental Protocols**Participant Selection and Preparation

- Inclusion/Exclusion Criteria: Participants should be healthy volunteers. Exclusion criteria should include any history of significant medical or psychiatric illness, substance abuse, and contraindications for PET or MRI scanning. A urine toxicology screen should be performed to confirm the absence of recent substance use.[1]
- Informed Consent: All participants must provide written informed consent after a complete
  explanation of the study procedures and potential risks. The study protocol should be
  approved by the local Institutional Review Board or Human Investigation Committee.[1]
- Pre-scan Instructions: Participants should abstain from food and drink (except water) for a specified period before the scan.

## Radiotracer: [11C]-(+)-PHNO

- Synthesis: [11C]-(+)-PHNO is synthesized via the N-alkylation of the corresponding despropyl precursor with [11C]propyl iodide.
- Quality Control: The final product should be sterile, pyrogen-free, and radiochemically pure.
- Dosage: The injected dose of [11C]-(+)-PHNO should be minimized to reduce the risk of side effects such as nausea.[2] Doses should be kept below 0.029 μg/kg to minimize the likelihood of adverse events.[2] The mean effective dose of radiation from [11C]-(+)-PHNO is approximately 4.5 μSv/MBq.[9]

## **PET Imaging Protocol**

- Scanner: A high-resolution research tomograph (HRRT) PET scanner or a similar high-performance scanner is recommended.[1][10]
- Participant Positioning: The participant's head should be comfortably positioned and immobilized using a head-fixation device to minimize motion during the scan.[11]
- Transmission Scan: A transmission scan for attenuation correction should be performed prior to the injection of the radiotracer.[11]



- Radiotracer Administration: [11C]-(+)-PHNO is administered as an intravenous bolus injection over approximately one minute.[11]
- Dynamic PET Acquisition: Dynamic emission data are acquired in list mode for a total of 90-120 minutes following the injection of the radiotracer.[6][12] The data can be framed into a series of time-binned images.
- Arterial Blood Sampling (optional but recommended for full kinetic modeling): If arterial input function is to be measured, an arterial line should be placed for serial blood sampling throughout the scan to determine the concentration of the radiotracer in plasma.[1]

#### **BP14979** Administration

- Dosing Regimen: **BP14979** can be administered as a single oral dose or in a sub-chronic regimen (e.g., once or twice daily for several days).[7][8]
- Timing of Post-dose Scan: The post-dose [11C]-(+)-PHNO PET scan should be timed to capture the desired pharmacodynamic effect. Scans can be performed at various time points after the last dose of **BP14979** (e.g., 1, 12, or 24 hours).[7][13]

## **Image Processing and Data Analysis**

- Image Reconstruction: PET data should be reconstructed using an appropriate algorithm (e.g., 3D ordered subset expectation maximization) with corrections for attenuation, scatter, and random coincidences.
- Anatomical Coregistration: A structural MRI of each participant's brain should be acquired and co-registered to the PET images to allow for accurate delineation of regions of interest (ROIs).
- Region of Interest (ROI) Definition: ROIs for D3-rich areas (e.g., substantia nigra, hypothalamus, globus pallidus, ventral striatum) and D2-rich areas (e.g., caudate, putamen) should be delineated on the co-registered MRI.[3] The cerebellum is typically used as a reference region for non-specific binding.[1][6]
- Kinetic Modeling: Time-activity curves are generated for each ROI. The binding potential relative to the non-displaceable tissue compartment (BPND) is a common outcome measure



and can be estimated using various kinetic models.[1]

- Simplified Reference Tissue Model (SRTM/SRTM2): This is a non-invasive method that uses the cerebellum as a reference region and does not require arterial blood sampling.[1]
   [6][12]
- Two-Tissue Compartment Model (2TCM): This model requires an arterial input function but can provide more detailed kinetic information.
- Receptor Occupancy Calculation: Receptor occupancy is calculated as the percentage reduction in [11C]-(+)-PHNO BPND after BP14979 administration compared to the baseline scan:
  - Occupancy (%) = [(BPND baseline BPND post-dose) / BPND baseline] \* 100

### Conclusion

[11C]-(+)-PHNO PET imaging is a powerful technique for quantifying dopamine D2 and D3 receptor availability in the human brain. When combined with the administration of a D3-preferring partial agonist like **BP14979**, it provides invaluable in vivo data on drug-target engagement. The protocols and data presented here offer a guide for researchers and drug developers to design and execute robust studies to investigate the pharmacodynamics of novel compounds targeting the dopaminergic system. Careful adherence to standardized imaging and analysis protocols is essential for obtaining reliable and reproducible results.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Imaging dopamine receptors in humans with [11C]-(+)-PHNO: dissection of D3 signal and anatomy PubMed [pubmed.ncbi.nlm.nih.gov]

## Methodological & Application





- 4. Binding characteristics and sensitivity to endogenous dopamine of [11C]-(+)-PHNO, a new agonist radiotracer for imaging the high-affinity state of D2 receptors in vivo using positron emission tomography PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [11C]-(+)-PHNO PET imaging of dopamine D(2/3) receptors in Parkinson's disease with impulse control disorders PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Positron emission tomography quantification of [11C]-(+)-PHNO binding in the human brain PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Occupancy of dopamine D2 and D3 receptors by a novel D3 partial agonist BP1.4979: a [11C]-(+)-PHNO PET study in humans PMC [pmc.ncbi.nlm.nih.gov]
- 8. Occupancy of dopamine D2 and D3 receptors by a novel D3 partial agonist BP1.4979: a [11C]-(+)-PHNO PET study in humans PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Whole-body distribution and radiation dosimetry of 11C-(+)-PHNO, a D2/3 agonist ligand -PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Elevated Dopamine D2/3 Receptor Availability in Obese Individuals: A PET Imaging Study with [11C](+)PHNO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. Effect of scan-time shortening on the 11C-PHNO binding potential to dopamine D3 receptor in humans and test—retest reliability PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: [11C]-(+)-PHNO PET Imaging with BP14979]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606322#11c-phno-pet-imaging-with-bp14979]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com